molecular formula C13H17NO2S2 B2385054 (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide CAS No. 1436374-18-3

(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide

Cat. No. B2385054
CAS RN: 1436374-18-3
M. Wt: 283.4
InChI Key: MVRVIAPJOGLBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, also known as TES, is a widely used chemical compound in scientific research. It is a sulfonamide-based compound that is commonly used in the synthesis of peptides and proteins. TES is known for its unique structure and properties, which make it a valuable tool in the field of biochemistry.

Scientific Research Applications

Necrosis Signaling Inhibition

A study identified a small molecule, structurally related to (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, as a specific inhibitor of necrosis downstream of RIP3 activation. This compound, referred to as necrosulfonamide, targets the mixed lineage kinase domain-like protein (MLKL) and prevents necrosis, indicating potential applications in controlling pathological conditions where programmed cell death plays a crucial role. The interaction between necrosulfonamide and RIP3 highlights the role of sulfonamide derivatives in modulating cell death pathways, which is critical for therapeutic interventions in diseases characterized by excessive cell death (Liming Sun et al., 2012).

Endothelin Receptor Antagonism

Another research area involves the synthesis and exploration of 2-phenylethenesulfonamide derivatives, including compounds structurally similar to (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, as novel classes of endothelin receptor antagonists. These compounds, through their action on endothelin receptors, have shown promising results in modulating cardiovascular functions and treating related disorders. The detailed structure-activity relationships of these compounds underline their potential as therapeutic agents for cardiovascular diseases (H. Harada et al., 2001).

Anticancer Drug Candidates

In the realm of oncology, certain sulfonamide derivatives, including those related to (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, have been evaluated for their potential as anticancer agents. These compounds have demonstrated selective inhibitory effects on carbonic anhydrase IX and XII isoforms, which are overexpressed in several types of cancer. Their selective inhibition could lead to the development of new anticancer therapies with minimal side effects (H. Gul et al., 2018).

Synthesis and Pharmaceutical Applications

Research into the synthesis of (E)-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes, including methodologies that may involve compounds like (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, showcases the compound's versatility in chemical synthesis. This approach has significant implications for the preparation of pharmaceuticals and highlights the compound's role in the development of new therapeutic agents (A. Aramini et al., 2003).

properties

IUPAC Name

(E)-2-phenyl-N-(thian-3-yl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S2/c15-18(16,14-13-7-4-9-17-11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13-14H,4,7,9,11H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRVIAPJOGLBGH-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CSC1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.